![molecular formula C5H8N4 B1284460 2-Amino-3-(methylamino)pyrazine CAS No. 84996-40-7](/img/structure/B1284460.png)
2-Amino-3-(methylamino)pyrazine
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Overview
Description
“2-Amino-3-(methylamino)pyrazine” is a chemical compound with the molecular formula C5H8N4 . It is also known as N2-methyl-2,3-pyrazinediamine .
Synthesis Analysis
Ru(III) complexes with pyrazine derivatives: 2,3-bis(2-pyridyl)pyrazine (DPP), pyrazine-2-amidoxime (PAOX), pyrazine-2-thiocarboxamide (PTCA) and 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP) have been prepared . Characterization of the compounds was acquired using UV-Vis and FT-IR spectroscopy, elemental analysis, conductivity and electrochemical measurements as well as thermogravimetric studies .
Molecular Structure Analysis
The molecular weight of “2-Amino-3-(methylamino)pyrazine” is 124.15 . The molecular structure of the complexes has been optimized using AM1 and PM3 methods and this supported octahedral geometry around the Ru(III) ion .
Chemical Reactions Analysis
The stabilities of the Ru(III) complexes have been confirmed by spectrophotometric titration methods in acetonitrile and water solutions . The data showed that the examined compounds are stable both in solution and solid states .
Physical And Chemical Properties Analysis
“2-Amino-3-(methylamino)pyrazine” is a light-yellow to yellow liquid or solid . It has a melting point of 147-148°C .
Scientific Research Applications
- Research Focus : Investigate the binding behavior of this compound with various metal ions, study the stability of resulting complexes, and explore potential applications in catalysis or materials science .
- Research Focus : Investigate its potential as a drug candidate, study its interactions with biomolecules (e.g., proteins, DNA), and assess its toxicity and pharmacokinetics .
- Research Focus : Explore its reactivity in various reactions (e.g., amidation, cyclization, cross-coupling) to create novel compounds or functionalized materials .
- Research Focus : Develop electrochemical sensors based on modified electrodes using this compound, targeting specific analytes (e.g., heavy metals, biomolecules) in environmental or biomedical monitoring .
- Research Focus : Assess its potential as a component in organic semiconductors, polymers, or conductive materials for electronic devices .
Coordination Chemistry and Metal Complexes
Biological Studies
Organic Synthesis
Electrochemistry and Sensors
Materials Science
Crystal Engineering and Supramolecular Chemistry
Mechanism of Action
Target of Action
It’s worth noting that pyrazine derivatives have been associated with a variety of biological activities .
Mode of Action
For instance, some pyrazine derivatives have been shown to interact with metal ions, forming complexes that exhibit biological activity .
Biochemical Pathways
For example, some pyrazine derivatives have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that pyrazine derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a process in which some pyrazine derivatives are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Future Directions
The development of transition metal complexes as drugs is not an easy task; considerable effort is required to get a compound of interest . The number of platinum complexes that show antitumor activity is still rapidly growing, because of attempts to find complexes with their greater therapeutic potency and lower toxicity than existing clinical drugs . As a consequence, the attention has turned to other platinum group metals, like ruthenium, osmium, iridium and rhodium .
properties
IUPAC Name |
3-N-methylpyrazine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H2,6,8)(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEALMDLAOASIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587620 |
Source
|
Record name | N~2~-Methylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(methylamino)pyrazine | |
CAS RN |
84996-40-7 |
Source
|
Record name | N~2~-Methylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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